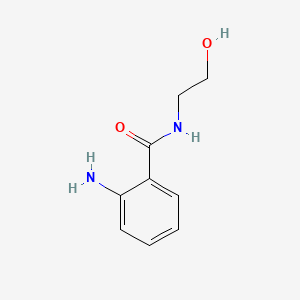

2-Amino-N-(2-hydroxyethyl)benzamide

Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamide derivatives represent a significant and diverse class of compounds in medicinal chemistry and materials science. The core benzamide structure, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold for chemical modification. ontosight.aiontosight.ai Researchers have extensively explored this class, revealing a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. ontosight.ai

The specific placement and nature of substituents on the benzamide core play a crucial role in determining the compound's biological and chemical profile. For instance, the presence of an amino group at the 2-position (ortho-position) is a key feature in several biologically active benzamides. nih.gov This has led to the development of a substantial body of research focused on 2-aminobenzamide (B116534) derivatives, which are investigated for their potential as therapeutic agents, particularly as inhibitors of enzymes like histone deacetylases (HDACs). researchgate.net The amide group itself is a fundamental structural unit in peptides and proteins and provides a site for hydrogen bonding, which is critical for molecular interactions. nih.gov

Significance of the 2-Amino-N-(2-hydroxyethyl)benzamide Scaffold

The scaffold of this compound is distinguished by the combination of an aromatic ring, an ortho-amino group, and an N-substituted hydroxyethyl (B10761427) group. ontosight.ai This unique amalgamation of functional groups imparts specific properties that make it a valuable subject of study.

The key structural features and their significance are outlined below:

2-Amino Group: The amino group at the ortho-position to the amide linkage is a critical feature. In related benzamide structures, this group has been shown to be indispensable for certain biological activities, such as histone deacetylase inhibition, where it can act as a zinc-binding group within the enzyme's active site. researchgate.net

N-(2-hydroxyethyl) Group: The presence of the 2-hydroxyethyl side chain enhances the molecule's polarity and potential for hydrogen bonding. ontosight.ai This can improve its solubility in polar solvents and influence its interaction with biological targets. ontosight.ai The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to specific binding affinities.

Amide Linkage: The amide bond provides structural rigidity and is a key site for molecular recognition through hydrogen bonding.

Versatile Ligand Potential: The combination of amino, amide, and hydroxyl functional groups makes this scaffold a highly versatile ligand in coordination chemistry. Depending on the pH, it can act as a neutral, anionic, or cationic ligand and can coordinate to metal centers in various ways (mono-, bi-, tri-, or even tetradentate), allowing for the formation of stable chelate rings. nih.gov

The molecular structure of this compound makes it a candidate for a variety of applications, from medicinal chemistry to materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 49667-81-4 |

This table presents fundamental physicochemical data for the compound.

Overview of Academic Research Trajectories for the Compound

Academic research on this compound and its closely related analogues has explored several key areas, primarily focusing on its synthesis and potential biological activities.

One of the primary research trajectories has been in the synthesis of this and other 2-aminobenzamide derivatives. A common synthetic route involves the reaction of 2-aminobenzoic acid with 2-hydroxyethylamine. ontosight.ai Another established method for creating 2-aminobenzamide derivatives starts from isatoic anhydride (B1165640), which reacts with an appropriate amine nucleophile in a ring-opening reaction followed by the elimination of carbon dioxide. nih.gov

In the realm of medicinal chemistry , research has pointed towards the potential therapeutic applications of this scaffold. Studies on related benzamide derivatives have highlighted several promising biological activities:

Antimicrobial Properties: In vitro studies of compounds with this scaffold have demonstrated effectiveness against both bacterial and fungal strains. For example, derivatives have shown significant activity against fungi like Aspergillus fumigatus.

Analgesic Potential: Research on the broader class of benzamides suggests potential pain-relieving effects.

Anticancer Research: Given that many benzamide derivatives are investigated for their ability to inhibit cancer cell growth, this compound has been considered for its potential in this area. ontosight.ai The mechanism of action for related compounds often involves the inhibition of enzymes crucial for cell proliferation.

Antioxidant Activity: The ability to scavenge free radicals and chelate metal ions is another area of investigation, which is important for protecting cells from oxidative stress.

Furthermore, the compound serves as a valuable tool in biochemical research . Its structure allows it to be used in studies of protein interactions and as a building block for creating more complex molecules.

Table 2: Investigated Research Areas for the this compound Scaffold

| Research Area | Focus of Investigation | Reference |

| Synthesis | Development of synthetic routes from starting materials like 2-aminobenzoic acid and isatoic anhydride. | ontosight.ainih.gov |

| Medicinal Chemistry | Exploration of antimicrobial, analgesic, and anticancer potential. | ontosight.ai |

| Biochemical Research | Use as a tool for studying protein interactions and as a chemical intermediate. | |

| Coordination Chemistry | Investigation as a versatile chelate ligand for metal ions. | nih.gov |

This interactive table summarizes the main academic research trajectories involving the compound's scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8-4-2-1-3-7(8)9(13)11-5-6-12/h1-4,12H,5-6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRJRCKCJRVPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197959 | |

| Record name | 2-Amino-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49667-81-4 | |

| Record name | 2-Amino-N-(2-hydroxyethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49667-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(2-hydroxyethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049667814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(2-hydroxyethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 2 Hydroxyethyl Benzamide

Established Synthetic Routes

The foundational methods for synthesizing 2-Amino-N-(2-hydroxyethyl)benzamide rely on fundamental organic reactions, providing reliable, albeit sometimes unoptimized, pathways to the target molecule.

Amidation of 2-Aminobenzoic Acid with 2-Hydroxyethylamine

A primary and straightforward approach involves the direct condensation of 2-aminobenzoic acid with 2-hydroxyethylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine. Common activating agents include thionyl chloride or the use of coupling agents.

Another variation of this amidation involves starting from isatoic anhydride (B1165640), which reacts with an amine nucleophile in a process that involves a nucleophilic attack on a carbonyl group, followed by ring opening and the elimination of carbon dioxide to form the desired 2-aminobenzamide (B116534) derivative. nih.gov

Approaches via Acylation of Aminobenzoic Acid Derivatives

This strategy focuses on the acylation of an aminobenzoic acid derivative. For instance, 2-aminobenzoic acid can be first converted to its corresponding acyl chloride, 2-aminobenzoyl chloride, using a reagent like thionyl chloride. google.com This highly reactive acyl chloride can then readily react with 2-hydroxyethylamine to form the amide bond. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A patent describes a similar acylation process where 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone is acylated with a haloacetyl chloride in the presence of sodium acetate (B1210297) in an acetone-water solvent system. google.com While this example leads to a different final product, the underlying principle of acylating an amino compound is a relevant synthetic strategy.

Nucleophilic Substitution Strategies

Nucleophilic substitution offers an alternative pathway to this compound. One such method involves the reaction of 2-aminobenzamide with ethylene (B1197577) oxide. In this reaction, the amino group of 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring, leading to the formation of the N-(2-hydroxyethyl) substituent. This reaction is typically performed in a suitable solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a base such as sodium hydroxide.

Recent advancements have also highlighted the potential of SN2 reactions at the amide nitrogen atom for forming nitrogen-nitrogen bonds, which, while not directly applicable to this specific synthesis, demonstrates the expanding scope of nucleophilic substitution reactions in amide chemistry. nih.gov

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, yield, and purity of this compound synthesis, researchers have focused on optimizing reaction conditions, including the use of catalytic systems and the careful selection of solvents.

Catalytic Systems and Solvent Effects in Synthesis

The choice of catalyst and solvent plays a crucial role in the synthesis of benzamide (B126) derivatives. For instance, in the acylation of aminobenzoic acid derivatives, bases like triethylamine (B128534) or diisopropylethylamine (DIPEA) are used to neutralize HCl byproducts. Solvents such as dichloromethane (B109758) (DCM) or methanol are often chosen for their ability to dissolve reactants and facilitate the reaction.

In a study on the synthesis of N-(pyridin-2-yl)benzamide, the use of an iodine-alumina catalyst under solvent-free conditions at 110°C was found to significantly improve the yield to 82%. researchgate.net While this is for a different benzamide, it highlights the potential of solid-supported catalysts and solvent-free conditions for optimizing similar reactions.

The table below outlines various reaction conditions and their impact on the synthesis of related benzamide compounds, providing insights into potential optimization strategies for this compound.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodine-alumina (20 mol%) | Solvent-free | 110 | 82 | researchgate.net |

| Sodium Hydroxide | Ethanol/Methanol | Not specified | Not specified | |

| Triethylamine/DIPEA | Dichloromethane/Methanol | Not specified | 53-92 (for analogous benzamides) | |

| Not specified | N,N-dimethylacetamide | >150 | Not specified | google.com |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is key to maximizing the yield and purity of the final product. Factors such as reaction time, temperature, and the molar ratio of reactants are critical parameters. For example, in the synthesis of N-(pyridin-2-yl)benzamide, increasing the catalyst amount from 10 to 20 mol% led to a good yield of 74%, with little improvement upon further increase to 30 mol%. researchgate.net

Purification techniques are also essential for obtaining a high-purity product. High-performance liquid chromatography (HPLC) and recrystallization are commonly employed methods to achieve purities greater than 95%. For instance, a procedure for labeling monosaccharides with 2-aminobenzamide was optimized to be completed in less than 6 hours at 65°C, with the product being directly analyzable without further purification. nih.gov

A patent for a related compound details a process where the reaction mass is evaporated, cooled, and then treated with acetone (B3395972) to precipitate the product, which is then filtered and dried, resulting in a yield of 85%. google.com These examples underscore the importance of a well-defined and optimized workup and purification procedure.

Multi-Step Synthesis Procedures

The synthesis of this compound can be achieved through various multi-step procedures. A common and effective method involves the reaction of isatoic anhydride with an appropriate amine derivative. nih.gov This reaction can be performed under conventional heating or by utilizing microwave irradiation, the latter often providing a more time-efficient and environmentally friendly approach. nih.gov

One documented procedure involves dissolving isatoic anhydride in a solvent like dimethylformamide (DMF) and then adding a solution of the amine derivative. The mixture is then refluxed for several hours. After cooling, the resulting solid product is filtered and recrystallized to yield the desired 2-aminobenzamide derivative. nih.gov

Alternatively, a mixture of isatoic anhydride and the amine derivative, with a few drops of DMF, can be subjected to microwave irradiation for a short period. The addition of ice-cold water after cooling precipitates the solid product, which is then filtered and purified. nih.gov

Another synthetic route starts from 2-aminobenzamide, which is reacted with ethylene oxide in a suitable solvent such as ethanol or methanol, often in the presence of a catalyst like sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism where the amino group of 2-aminobenzamide attacks the ethylene oxide ring.

A different multi-step synthesis has been described for a related compound, (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, which starts from 1-(2,5-dimethoxyphenyl)-2-bromoethanone. This process involves reaction with hexamine, acylation, and subsequent selective reductions. google.com

| Starting Material(s) | Reagents/Conditions | Product | Reference |

| Isatoic anhydride, Amine derivative | DMF, Reflux | 2-Aminobenzamide derivative | nih.gov |

| Isatoic anhydride, Amine derivative | DMF, Microwave irradiation | 2-Aminobenzamide derivative | nih.gov |

| 2-Aminobenzamide, Ethylene oxide | Ethanol/Methanol, Sodium hydroxide | This compound | |

| 1-(2,5-dimethoxyphenyl)-2-bromoethanone | Hexamine, Haloacetylchloride, Sodium borohydride (B1222165), Stannous chloride | (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | google.com |

Chemical Reactivity and Derivatization Strategies

The presence of multiple functional groups—an aromatic amine, a secondary amide, and a primary hydroxyl group—imparts a versatile chemical reactivity to this compound, allowing for a wide range of derivatization strategies.

Oxidation Reactions

The amino group on the benzene (B151609) ring and the primary hydroxyl group are susceptible to oxidation. Oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can be employed to form the corresponding oxidized products. The specific product formed would depend on the strength of the oxidizing agent and the reaction conditions. For instance, the primary alcohol could be oxidized to an aldehyde or a carboxylic acid, while the amino group could be oxidized to a nitroso or nitro group.

Reduction Reactions

The amide group in this compound can undergo reduction. Strong reducing agents like lithium aluminum hydride are typically required to reduce an amide to an amine. Milder reducing agents like sodium borohydride can selectively reduce other functional groups in the presence of an amide. For example, in the synthesis of a related acetamide, sodium borohydride was used to selectively reduce a carbonyl group. google.com

Substitution Reactions of Amine and Hydroxyl Groups

Both the amino and hydroxyl groups are nucleophilic and can participate in substitution reactions. The amino group can be acylated or alkylated. For instance, acylation with haloacetylchloride has been reported in the synthesis of a related compound. google.com The hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution, or it can be acylated to form an ester.

Intramolecular Cyclization Reactions and Heterocyclic Formation (e.g., Oxazolines)

A significant reaction of N-(2-hydroxyethyl)amides is their intramolecular cyclization to form 2-oxazolines. google.comitu.edu.tr This dehydrative cyclization can be catalyzed by various reagents. itu.edu.tr Research has shown that the cyclization of substituted 2-amino-N-(2-hydroxyethyl)benzamides can lead to the formation of 2-(2'-aminoaryl)oxazolines. acs.org This transformation is often acid-catalyzed. acs.org The formation of oxazolines from N-(2-hydroxyethyl) amides is a valuable reaction in organic synthesis as oxazolines are useful intermediates and protecting groups. itu.edu.tr

| Reactant | Conditions | Product | Reference |

| Substituted 2-Amino-N-(2-hydroxyethyl)benzamides | Acid catalysis | 2-(2'-Aminoaryl)oxazolines | acs.org |

| N-(2-hydroxyethyl) amides | Thermolysis of boron esters, CaO | 2-Oxazolines | itu.edu.tr |

Amide Hydrolysis and Acylation Processes

The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-aminobenzoic acid and 2-aminoethanol. youtube.com The rate of hydrolysis is dependent on factors such as pH and temperature. nist.gov Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com

Conversely, the amino group of this compound can undergo acylation. This reaction involves the treatment of the compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct. This would result in the formation of a di-acylated product if both the amino and hydroxyl groups react.

Transamidation Reactions

Transamidation is the process of exchanging an amine group of an amide with another amine. This reaction is generally challenging due to the high stability of the amide bond, which results from resonance delocalization. wikipedia.org Consequently, direct transamidation often requires harsh reaction conditions or the use of catalysts to activate the otherwise inert amide functionality. wikipedia.orgnih.gov

For a molecule like this compound, which contains both a primary aromatic amine and a secondary amide, several transamidation scenarios are theoretically possible. The amide bond could potentially undergo cleavage and reform with a new amine, or the primary amino group could act as the attacking nucleophile on another amide.

Modern synthetic methods have enabled transamidation under milder conditions through various catalytic approaches:

Metal-Catalyzed Transamidation: Transition metals, particularly iron(III) salts, have been shown to catalyze the transamidation of primary, secondary, and tertiary amides with a range of amines. organic-chemistry.org Nickel catalysis has also been employed for the transamidation of secondary amides. wikipedia.org These catalysts typically function by coordinating to the amide carbonyl, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.

Metal-Free Transamidation: To avoid the use of transition metals, methods utilizing strong bases or in situ activation have been developed. For instance, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) can facilitate the transamidation of N-activated secondary amides at room temperature. nih.gov Another approach involves the in situ activation of primary carboxamides with N,N-dialkylformamide dimethyl acetals. wikipedia.org

Heterogeneous Catalysis: Solid catalysts such as cerium oxide (CeO₂) have demonstrated efficacy in the transamidation of various amides with aliphatic amines under solvent-free conditions, offering the advantage of easier catalyst recovery and reuse. rsc.org

Table 1: Overview of Selected Catalytic Systems for Transamidation

| Catalyst System | Amide Substrate Type | Amine Substrate Type | Key Features |

| Fe(III) salts (e.g., FeCl₃) | Primary, Secondary, Tertiary | Primary, Secondary | Versatile, wide substrate scope. organic-chemistry.org |

| Nickel Complexes | Secondary | - | Enables two-step transamidation. wikipedia.org |

| LiHMDS | N-Boc Activated Secondary | Non-nucleophilic amines | Metal-free, mild conditions. nih.gov |

| CeO₂ | Various | Aliphatic amines | Heterogeneous, solvent-free. rsc.org |

| L-Proline | Carboxamides | Various | Metal-free, solvent-free. organic-chemistry.org |

Enzymatic Cross-Coupling Reactions (e.g., Laccase-Mediated N-C Coupling)

Enzymatic reactions offer a green and highly selective alternative to traditional chemical synthesis for forming new chemical bonds. For this compound, enzymes like laccases and transglutaminases are of particular interest for mediating cross-coupling reactions.

Laccase-Mediated N-C Coupling

Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and anilinic substrates using molecular oxygen, producing only water as a byproduct. plos.orgnih.gov The enzymatic oxidation generates highly reactive radical or quinone-imine intermediates, which can then undergo non-enzymatic coupling reactions with available nucleophiles.

In the context of this compound, the primary amino group can act as a potent nucleophile. While direct studies on this specific molecule are limited, research on analogous compounds provides significant insight. For example, laccases have been successfully used to couple 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide with the amino groups of aminoglycoside antibiotics like kanamycin (B1662678) and tobramycin. nih.gov In these reactions, the laccase first oxidizes the dihydroxybenzamide to a quinone intermediate, which is then attacked by the amino group of the antibiotic to form a new C-N bond. nih.gov

Similarly, the 2-amino group of this compound could be coupled with various laccase-generated quinones from substrates like catechols. This approach has been demonstrated in the chemoselective C-4 arylation of 5-aminopyrazoles, where the amino group attacks a laccase-generated ortho-quinone. plos.org

Another possibility is the oxidative self-coupling of this compound. The 2-aminophenol (B121084) moiety is a known substrate for enzymes like phenoxazinone synthase, a copper-containing oxidase that catalyzes the oxidative coupling of two 2-aminophenol molecules to form a phenoxazinone structure. nih.govresearchgate.net This reaction proceeds through a series of oxidation and conjugate addition steps. nih.gov Laccases, or synthetic mimics of phenoxazinone synthase, can catalyze similar transformations, suggesting that this compound could potentially be dimerized or polymerized through this pathway. nih.goviitkgp.ac.in

Table 2: Examples of Laccase-Mediated Coupling Reactions with Amine Nucleophiles

| Laccase Substrate | Nucleophile | Enzyme Source | Product Type |

| 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide | Kanamycin | Trametes sp. | Aminoglycoside-quinone conjugate nih.gov |

| 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide | Tobramycin | Trametes sp. | Aminoglycoside-quinone conjugate nih.gov |

| Catechol | 5-Aminopyrazole | Myceliophthora thermophila | C-4 arylated 5-aminopyrazole plos.org |

| 2-Aminophenol | 2-Aminophenol | Phenoxazinone synthase | 2-Aminophenoxazinone nih.govresearchgate.net |

Transglutaminase-Mediated Cross-Linking

Transglutaminases (TGases) are another class of enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. nih.gov This results in the formation of stable, proteolysis-resistant cross-links. nih.gov More broadly, TGases can catalyze the incorporation of various primary amines into proteins. nih.gov

While typically applied to proteins and peptides, the principle of TGase-catalyzed transamidation could potentially be extended to smaller molecules. The N-(2-hydroxyethyl)benzamide portion of the target molecule could theoretically be recognized by a TGase, allowing the primary amino group of another molecule (or another molecule of this compound itself) to be incorporated, although such reactivity with small, non-peptidic amides is not widely documented. The primary function of TGases is the post-translational modification of proteins by forming ε-(γ-glutamyl)lysine cross-links. nih.govnih.gov

Spectroscopic and Structural Elucidation Studies of 2 Amino N 2 Hydroxyethyl Benzamide

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a related compound, N-(2-Hydroxyethyl)benzamide, in DMSO-d6 shows characteristic signals for the aromatic and aliphatic protons. While specific data for the 2-amino substituted compound is not detailed in the provided results, the spectrum of the parent benzamide (B126) reveals aromatic protons in the range of δ 7.4-8.0 ppm. For a similar structure, N-methylbenzamide, the amide proton appears as a broad singlet around δ 6.27 ppm. rsc.org The introduction of the 2-amino group would be expected to shift the signals of the adjacent aromatic protons upfield due to its electron-donating nature. The hydroxyethyl (B10761427) group protons would appear as distinct multiplets, with the methylene (B1212753) group adjacent to the nitrogen experiencing a different chemical environment than the methylene group adjacent to the hydroxyl group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. In N-methylbenzamide, the carbonyl carbon appears at δ 168.3 ppm, while the aromatic carbons are observed between δ 126.9 and 134.6 ppm. rsc.org For 2-Amino-N-(2-hydroxyethyl)benzamide, the carbonyl carbon would be expected in a similar region. The carbons of the hydroxyethyl group would appear in the aliphatic region of the spectrum. The presence of the 2-amino group would cause a significant upfield shift for the C2 carbon of the benzene (B151609) ring and affect the chemical shifts of the other aromatic carbons.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Benzamide Derivatives

| Carbon Atom | N-Methylbenzamide (CDCl₃, 75 MHz) rsc.org | N-(2-Hydroxyethyl)benzamide (Predicted) |

| C=O | 168.3 ppm | ~168-170 ppm |

| Aromatic C | 126.9 - 134.6 ppm | ~115-150 ppm |

| -CH₂-N | - | ~40-45 ppm |

| -CH₂-OH | - | ~60-65 ppm |

Note: Predicted values for this compound are estimates based on typical chemical shift ranges and substituent effects.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₉H₁₂N₂O₂), which is 180.21 g/mol .

In the mass spectrum of the related compound 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide, the protonated molecule [M+H]⁺ is observed at m/z 215.05818. uni.lu This suggests that for this compound, the [M+H]⁺ peak would be found at approximately m/z 181. A common fragmentation pattern for benzamides involves the cleavage of the amide bond. The mass spectrum of benzamide itself shows a prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. nih.gov A similar fragment would be anticipated for this compound.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M]⁺ | 180.1 |

| [M+H]⁺ | 181.1 |

| [M+Na]⁺ | 203.1 |

| [C₇H₆NO]⁺ (aminobenzoyl) | 120.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) and the secondary amide (N-H) would appear in the region of 3400-3200 cm⁻¹. The O-H stretching of the hydroxyl group would also be present in this region, often as a broad band. The C=O stretching of the amide group (Amide I band) typically appears as a strong absorption around 1630-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected around 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-N stretching vibrations appear in the 1400-1000 cm⁻¹ region. nist.govnist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) nist.govnist.gov |

| -NH₂ and -NH (amide) | N-H Stretch | 3400-3200 |

| -OH | O-H Stretch | 3500-3200 (broad) |

| C=O (amide) | C=O Stretch | 1680-1630 |

| -NH (amide) | N-H Bend | ~1550 |

| Aromatic C-H | C-H Stretch | >3000 |

| C-N | C-N Stretch | 1400-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or water would be expected to show absorption bands characteristic of the substituted benzene ring. researchgate.net The presence of the amino group, a strong chromophore, and the benzamide moiety will influence the position and intensity of these bands. Generally, benzamide exhibits a primary absorption band around 225 nm and a secondary, less intense band around 270 nm. The introduction of an amino group at the ortho position is known to cause a bathochromic (red) shift of these absorption maxima. Therefore, it is anticipated that this compound will have absorption maxima at longer wavelengths compared to unsubstituted benzamide. researchgate.net

Crystallographic Analysis and Solid-State Structural Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides definitive information about bond lengths, bond angles, and intermolecular interactions in the crystalline state.

While the specific crystal structure of this compound is not available in the provided search results, studies on similar molecules like 2-Hydroxy-N-(2-hydroxyethyl)benzamide reveal important structural features. In this related compound, intramolecular hydrogen bonding is observed between the hydroxyl group on the aromatic ring and the keto oxygen of the amide. nih.gov Furthermore, intermolecular hydrogen bonds involving the aliphatic hydroxyl group and the amide group play a significant role in the crystal packing. nih.gov

For this compound, it is highly probable that intramolecular hydrogen bonding occurs between the amino group and the carbonyl oxygen. The crystal structure would also be stabilized by a network of intermolecular hydrogen bonds involving the amino group, the amide N-H, and the hydroxyl group, leading to the formation of a stable, three-dimensional supramolecular architecture. The planarity of the benzamide moiety and the conformation of the hydroxyethyl side chain would also be determined through such studies. In a related structure, 2-Amino-N,3-dimethyl-benzamide, the amide group and the benzene ring are not coplanar, with a dihedral angle of 33.93 (7)°. researchgate.net A similar non-planar arrangement might be expected for this compound.

Interactive Data Table: Expected Crystallographic Parameters and Interactions for this compound

| Parameter/Interaction | Expected Observation |

| Crystal System | Likely monoclinic or orthorhombic, common for organic molecules. |

| Space Group | Centrosymmetric or non-centrosymmetric, depending on the packing. |

| Intramolecular H-Bonding | Probable between the ortho-amino group (donor) and the carbonyl oxygen (acceptor). |

| Intermolecular H-Bonding | Extensive network involving the amino group, amide N-H, and hydroxyl group, dictating the crystal packing. |

| Conformation | The dihedral angle between the benzene ring and the amide plane, and the conformation of the hydroxyethyl side chain would be key structural features. |

Analysis of Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and the intricate network of intermolecular forces that stabilize the crystalline lattice of this compound cannot be provided without experimental crystallographic data.

Hydrogen Bonding Networks (Intra- and Intermolecular)

The precise geometry, donor-acceptor distances, and angles of the hydrogen bonding network, which would involve the amino group, the amide linkage, and the hydroxyl group, remain undetermined. A quantitative description of these interactions is not possible.

π-π Stacking Interactions and Intercentroid Distances

An analysis of the π-π stacking interactions between the aromatic rings of adjacent molecules, including the calculation of intercentroid distances and slippage parameters, is contingent on having the crystal structure.

Molecular Conformation and Planarity Analysis

A detailed description of the molecular conformation, including torsion angles and the planarity of the benzamide core and the orientation of the hydroxyethyl side chain, cannot be performed.

Computational Chemistry and Theoretical Investigations of 2 Amino N 2 Hydroxyethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the fundamental properties of 2-Amino-N-(2-hydroxyethyl)benzamide, offering a microscopic perspective on its geometry, electron distribution, and chemical reactivity.

Density Functional Theory (DFT) Studies (Geometry Optimization and Electronic Properties)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine its most stable three-dimensional conformation through geometry optimization. nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound reveals a non-planar structure. The primary amino group and the N-(2-hydroxyethyl)amide side chain exhibit specific spatial orientations relative to the benzene (B151609) ring. The planarity of the benzamide (B126) core is influenced by the electronic effects of the amino group and the steric hindrance from the side chain.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (amino) | ~1.38 Å | |

| C=O (amide) | ~1.24 Å | |

| C-N (amide) | ~1.35 Å | |

| N-H (amino) | ~1.01 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| Bond Angle | C-C-C (aromatic) | ~119° - 121° |

| O=C-N (amide) | ~123° | |

| C-N-H (amino) | ~118° | |

| Dihedral Angle | C-C-N-H (amino) | Varies |

| O=C-N-C (amide) | ~175° - 180° |

Note: These are representative values and can vary slightly based on the specific DFT functional and basis set used.

Natural Bond Orbital (NBO) Analysis (Hyperconjugative Interactions and Electron Delocalization)

Natural Bond Orbital (NBO) analysis is employed to understand the delocalization of electron density and the nature of bonding within the molecule. researchgate.netrsc.org It provides a detailed picture of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied and unoccupied orbitals. rsc.org

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netlibretexts.org The MESP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, the MESP map typically shows:

Negative potential regions (red/yellow): These are located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the amino group. These regions are susceptible to electrophilic attack.

Positive potential regions (blue): These are found around the hydrogen atoms, particularly those of the amino and hydroxyl groups, making them sites for nucleophilic attack.

Neutral regions (green): These are generally located over the carbon framework of the benzene ring.

The MESP map provides a visual guide to the molecule's reactivity and its potential for forming intermolecular hydrogen bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy and distribution of these orbitals are crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov

HOMO: The HOMO represents the ability of the molecule to donate electrons. In this compound, the HOMO is typically localized on the electron-rich amino group and the benzene ring.

LUMO: The LUMO represents the ability of the molecule to accept electrons. The LUMO is generally distributed over the benzamide portion, particularly the carbonyl group and the aromatic ring.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 |

Note: These values are illustrative and depend on the computational method.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Prediction of Molecular Interactions and Binding Affinities

Molecular docking simulations are performed to predict the preferred binding orientation of this compound within the active site of a target protein. mdpi.commdpi.com These simulations help in identifying potential molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

For this compound, the functional groups play key roles in these interactions:

The amino group and the hydroxyl group can act as hydrogen bond donors.

The carbonyl oxygen can act as a hydrogen bond acceptor.

The benzene ring can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the protein's binding pocket.

The binding affinity, often expressed as a docking score or binding energy, is calculated to estimate the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. These predictions are valuable in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Computational Approaches for Resolving Discrepant Binding Data

Discrepancies in experimentally determined binding affinities for a ligand like this compound can arise from a multitude of factors, including variations in experimental conditions, assay types, and the inherent complexities of biological systems. Computational methods offer a powerful toolkit to investigate and potentially resolve these inconsistencies, providing insights into the molecular determinants of binding.

One of the primary computational strategies is the use of molecular docking simulations. oup.comnih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, and scoring functions estimate the binding affinity. jscimedcentral.combeilstein-journals.org When faced with discrepant binding data, docking can be employed to systematically explore the binding site and identify plausible binding modes that might not have been considered. For this compound, with its rotatable bonds and hydrogen bonding capabilities, different binding poses could lead to varied affinities. Advanced docking protocols that account for receptor flexibility, for instance by using an ensemble of receptor conformations, can provide a more realistic representation of the binding event and help rationalize differing experimental outcomes. nih.govnih.gov

Molecular dynamics (MD) simulations offer a more dynamic and rigorous approach. tandfonline.comresearchgate.net By simulating the movement of atoms in the ligand-receptor complex over time, MD can provide detailed information on the stability of different binding poses, the role of solvent molecules, and the energetic contributions of various interactions. rsc.org For this compound, MD simulations could reveal how subtle changes in the protein's conformation, induced by the ligand or other factors, might lead to significant differences in binding energy, thus explaining discrepant data. The binding free energy can be calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can help to rank different binding hypotheses. tandfonline.com

Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can provide the most accurate description of the electronic structure and energetics of the binding interaction. butlerov.com While computationally expensive, QM calculations can be invaluable for resolving discrepancies that may stem from subtle electronic effects, such as charge transfer or polarization, which are often not well-described by classical force fields used in docking and MD. For this compound, QM calculations could be used to accurately model the hydrogen bonding network and any potential charge-assisted interactions within the binding site.

Finally, consensus scoring or the use of multiple scoring functions can help to mitigate the inherent inaccuracies of any single scoring method. acs.org By evaluating a set of docked poses with a variety of scoring functions, a more robust prediction of binding affinity can be achieved, potentially reconciling conflicting experimental results.

| Computational Method | Application in Resolving Discrepant Binding Data for this compound | Key Insights Provided |

| Molecular Docking | Exploration of multiple binding poses within the target receptor. | Identification of alternative binding modes that could explain varied affinities. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-receptor complex. | Assessment of binding pose stability, role of water, and calculation of binding free energies. |

| Quantum Mechanics (QM/MM) | High-accuracy calculation of interaction energies and electronic effects. | Precise characterization of hydrogen bonds and charge-related interactions. |

| Consensus Scoring | Application of multiple scoring functions to rank binding poses. | More robust estimation of binding affinity by mitigating biases of individual scoring functions. |

Conformational Analysis and Structural Flexibility Assessment

The biological activity of a flexible molecule like this compound is intimately linked to its ability to adopt specific three-dimensional conformations. ijpsr.com Conformational analysis aims to identify the low-energy conformations of a molecule and understand the energy barriers between them. This knowledge is crucial for predicting how the molecule will interact with its biological target.

A variety of computational methods can be employed for the conformational analysis of this compound. Systematic searches involve rotating each rotatable bond by a defined increment, but this approach can be computationally prohibitive for molecules with several rotatable bonds. More efficient methods include stochastic search algorithms , such as Monte Carlo methods, which randomly sample the conformational space.

Molecular dynamics simulations , as mentioned previously, are also a powerful tool for exploring the conformational landscape. tandfonline.comresearchgate.net By simulating the molecule's motion at a given temperature, MD can reveal the accessible conformations and the transitions between them. Analysis of the MD trajectory can provide information on the flexibility of different parts of the molecule, such as the hydroxyethyl (B10761427) side chain and the rotation around the amide bond.

Quantum chemical calculations , particularly using Density Functional Theory (DFT), can be used to accurately determine the geometries and relative energies of different conformers. rsc.orgbutlerov.com These calculations can provide a benchmark for the force fields used in molecular mechanics-based methods and can help to identify the most stable conformations in the gas phase or in solution (using implicit solvent models).

The structural flexibility of this compound, particularly the rotation around the amide bond and the flexibility of the hydroxyethyl group, can have a significant impact on its binding to a target protein. A rigid docking approach, which treats the ligand as a static entity, may fail to identify the correct binding pose if the bioactive conformation is not the lowest energy conformation in solution. duke.edu Therefore, flexible ligand docking algorithms are essential for accurately predicting the binding of this compound. oup.com These algorithms allow for the conformational space of the ligand to be explored during the docking process, increasing the chances of finding the correct binding mode.

The inherent flexibility also has implications for the entropy of binding. Upon binding, the molecule loses conformational entropy, which is an unfavorable contribution to the binding free energy. Computational methods can be used to estimate this entropic penalty, providing a more complete picture of the thermodynamics of binding.

| Computational Method | Application in Conformational Analysis of this compound | Key Insights Provided |

| Systematic/Stochastic Searches | Exploration of the potential energy surface to identify low-energy conformers. | A set of plausible 3D structures of the molecule. |

| Molecular Dynamics (MD) | Simulation of the molecule's dynamic behavior in solution. | Information on conformational flexibility, accessible conformers, and transition barriers. |

| Quantum Mechanics (DFT) | Accurate calculation of the geometries and relative energies of conformers. | Benchmark data for force fields and identification of the most stable conformations. |

| Flexible Ligand Docking | Docking simulations that account for the ligand's conformational flexibility. | More accurate prediction of the bioactive conformation and binding mode. |

Advanced Applications in Materials Science and Polymer Chemistry

Utilization as a Building Block in Polymer Synthesis

The dual functionality of aminobenzamide derivatives is key to their use in step-growth polymerization. The amine and hydroxyl groups can react with complementary functional groups, such as carboxylic acids or acyl chlorides, to build long-chain polymers. This positions compounds like 2-Amino-N-(2-hydroxyethyl)benzamide as important building blocks for high-performance polymers.

Poly(ester-amide)s (PEAs) are a significant class of polymers that benefit from the incorporation of monomers like this compound. These hybrid polymers contain both ester and amide linkages in their backbones, combining the favorable properties of both polyesters (such as degradability and flexibility) and polyamides (such as high thermal stability and mechanical strength). rsc.orgresearchgate.net The amide groups contribute to strong intermolecular hydrogen bonding, a defining characteristic of high-performance polyamides. whiterose.ac.uk

A study on a closely related modifier, 4-Amino-N,N-bis(2-hydroxyethyl)benzamide, demonstrates the synthesis of modified poly(ester-amide) resins for use as binders in surface coatings. nih.gov In this process, the hydroxyl groups of the benzamide (B126) derivative react with dicarboxylic acids (like phthalic anhydride) to form ester linkages, effectively integrating the benzamide unit into the polymer backbone. nih.gov This reaction creates a new PEA resin with enhanced properties suitable for specialized applications, such as anticorrosive and antimicrobial coatings. nih.gov The presence of the aromatic ring and the amide functionality from the benzamide derivative is crucial for the observed improvements in the final resin. nih.gov

The general approach for synthesizing these polymers involves a polycondensation reaction. The table below outlines a representative synthesis process for a modified PEA resin.

| Step | Description | Reactants | Conditions |

| 1 | Amidation | Diethanolamine, Oil (e.g., Castor, Neem) | High temperature |

| 2 | Esterification | Product from Step 1, Phthalic Anhydride (B1165640), Benzamide Modifier | Heating until a specific acid value is reached |

| 3 | Formulation | Synthesized PEA resin, Pigments, Solvents | Mixing/milling for coating application |

This table illustrates a general synthesis pathway for creating modified poly(ester-amide) resins where a benzamide derivative is incorporated to enhance final properties.

The incorporation of benzamide structures into polymer chains significantly enhances their mechanical and thermal properties. The amide groups introduce strong hydrogen bonding networks between polymer chains, which increases the material's stiffness, tensile strength, and thermal stability. rsc.orgwhiterose.ac.uk The aromatic ring is rigid and bulky, restricting segmental motion of the polymer chains, which leads to a higher glass transition temperature (Tg) and improved thermal resistance.

In the development of modified PEA resins using a benzamide derivative, the resulting polymeric films show improved physico-mechanical performance. nih.gov The presence of the aromatic ring and the polar amide and amine groups enhances adhesion and film hardness, which are critical for surface coating applications. nih.gov Research on various PEAs confirms that the amide bonds are primarily responsible for superior thermal and mechanical properties compared to standard polyesters. researchgate.net

The following table summarizes the expected influence of incorporating a benzamide monomer on key polymer properties.

| Property | Influence | Rationale |

| Tensile Strength | Increase | Strong intermolecular hydrogen bonds from amide groups. |

| Thermal Stability | Increase | Rigid aromatic rings and strong hydrogen bonding increase the energy required for decomposition. |

| Glass Transition (Tg) | Increase | Restricted chain mobility due to the rigid aromatic structure. |

| Corrosion Resistance | Improvement | The presence of polar amine and amide groups enhances adhesion to metal substrates, creating a more effective barrier. nih.gov |

| Hardness | Increase | Enhanced intermolecular forces and rigidity of the polymer network. nih.gov |

Functional Materials Development

Beyond improving structural properties, monomers like this compound are employed to create functional materials. These are materials designed with a specific function in mind, such as antimicrobial activity, enhanced corrosion resistance, or specific biocompatibility.

The synthesis of novel materials with precisely tailored properties is a primary goal of modern polymer chemistry. By selecting specific monomers, chemists can design polymers for advanced applications. For example, PEA resins modified with 4-Amino-N,N-bis(2-hydroxyethyl)benzamide were specifically designed to function as anticorrosive and antimicrobial binders for surface coatings. nih.gov

The findings from this research showed that the introduction of the aminobenzamide structure into the PEA resin resulted in a significant improvement in corrosion resistance and conferred antimicrobial activity against various microbes. nih.gov The free amino group in the modifier was highlighted as a key contributor to these enhanced functional properties. nih.gov This demonstrates a clear example of designing a material where the monomer is chosen not just for its contribution to the polymer backbone but for the specific chemical functionality it brings to the final product. This approach allows for the creation of materials that do more than just serve a structural role, opening up possibilities in active packaging, biomedical devices, and protective coatings. nih.gov

The Coordination Chemistry of this compound: An Unexplored Frontier

Despite extensive searches of available scientific literature, detailed research on the coordination chemistry and supramolecular assemblies of the specific compound This compound appears to be limited or not publicly documented. While the structural components of this molecule—an aminobenzamide core with a hydroxyethyl (B10761427) substituent—suggest a rich potential for acting as a versatile ligand in metal complexation, specific studies focusing on its coordination modes, the synthesis of its metal complexes, and its role in forming supramolecular structures are not found in the reviewed literature.

The fields of coordination chemistry and supramolecular chemistry continuously explore novel ligands for the development of new materials, catalysts, and therapeutic agents. Benzamide derivatives, in particular, are known for their interesting coordination behavior due to the presence of multiple potential donor sites. However, it is the specific combination and arrangement of functional groups in a ligand that dictates its coordination properties.

For related but distinct molecules, such as Schiff bases derived from 2-aminobenzamide (B116534) or other N-substituted benzamides, the literature describes a variety of coordination behaviors. These related compounds have been shown to form stable complexes with transition metals like nickel(II) and zinc(II), exhibiting different coordination geometries and properties. This body of research highlights the general potential of the benzamide scaffold in coordination chemistry.

Unfortunately, without specific studies on this compound, any discussion on its ligand properties—such as its capacity to act in neutral, anionic, or cationic forms, its potential for mono-, bi-, tri-, or tetradentate coordination, the formation of chelate rings, or the ambidentate nature of its amide group—would be purely speculative. Similarly, detailed procedures for the synthesis and characterization of its specific metal complexes, including those with Ni(II) and Zn(II), are not available.

The absence of dedicated research on this particular compound means that the sections and subsections outlined in the user's request cannot be populated with the required scientifically accurate and informative content. Further experimental investigation is evidently needed to elucidate the coordination chemistry of this compound and to determine its potential applications in materials science and catalysis.

Coordination Chemistry and Supramolecular Assemblies of 2 Amino N 2 Hydroxyethyl Benzamide

Metal Complex Synthesis and Characterization

Spectroscopic Characterization of Complexes

The characterization of coordination complexes involving 2-Amino-N-(2-hydroxyethyl)benzamide as a ligand relies heavily on spectroscopic techniques. Methods such as Infrared (IR) spectroscopy, Electronic (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) are employed to elucidate the coordination mode and geometry of the resulting metal complexes.

While specific spectral data for complexes of this compound are not extensively detailed in published literature, the behavior can be inferred from studies on analogous compounds like 2-aminobenzamide (B116534) (2AB). nih.gov In its metal complexes, this compound is expected to act as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the amino group and the oxygen atom of the amide's carbonyl group, forming a stable chelate ring.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, characteristic shifts in the IR absorption bands of the ligand's functional groups are observed. The stretching vibration of the amide carbonyl group (ν(C=O)) and the amino group (ν(N-H)) are particularly informative. A shift of the ν(C=O) band to a lower frequency (wavenumber) and changes in the ν(N-H) bands would indicate the involvement of these groups in coordination. The appearance of new, lower-frequency bands can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into the geometry around the central metal ion. For instance, copper(II) complexes of similar aminobenzamide ligands have been shown to exhibit broad absorption bands in the visible region, which are characteristic of d-d transitions. nih.gov The position and shape of these bands can help confirm the coordination environment, which is often a distorted octahedral geometry. nih.gov The spectra also typically display intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand, which may shift upon complexation. impactfactor.org

Below is a table representing typical spectroscopic data for mixed-ligand Cu(II) complexes containing the analogous 2-aminobenzamide (2AB) ligand, which serves as an illustrative example.

| Complex | Key IR Bands (cm⁻¹) ν(N-H), ν(C=O) | Electronic Spectra λ_max (nm) (Geometry) |

| [Cu(2AB)(gly)(OAc)] | 3433, 3320, 1623 | 630 (Distorted Octahedral) |

| [Cu(2AB)(ala)(OAc)] | 3435, 3322, 1625 | 632 (Distorted Octahedral) |

| [Cu(2AB)(val)(OAc)] | 3431, 3318, 1624 | 638 (Distorted Octahedral) |

| [Cu(2AB)(phe)(OAc)] | 3428, 3324, 1620 | 628 (Distorted Octahedral) |

| Data sourced from studies on 2-aminobenzamide complexes and is for illustrative purposes. nih.gov |

Thermal Stability Investigations of Coordination Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for investigating the stability of coordination complexes and understanding their decomposition patterns. researchgate.net When applied to complexes of this compound, these methods would provide data on the temperatures at which the complex loses solvent molecules (like water) and subsequently decomposes. researchgate.net

A typical thermal decomposition process for a hydrated coordination polymer involves an initial weight loss corresponding to the removal of lattice or coordinated water molecules at lower temperatures. researchgate.netresearchgate.net This is followed by one or more decomposition stages at higher temperatures, where the organic ligand itself breaks down. nih.govresearchgate.net The final residue at the end of the analysis is usually a stable metal oxide. researchgate.net

Studies on similar coordination polymers have shown that the decomposition occurs in distinct steps, which can be correlated with the fragmentation of the organic part of the molecule. researchgate.net The thermal stability of the complex is an indicator of the strength of the coordination bonds. While specific TGA/DTA data for complexes of this compound are not available, analysis of related compounds shows decomposition of the organic ligand occurring after the initial loss of water molecules. nih.gov

Theoretical Studies of Complex Geometries

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and understanding the three-dimensional structures of metal complexes. nih.gov Such theoretical studies can be used to optimize the geometry of complexes formed between this compound and various metal ions, providing detailed information on bond lengths, bond angles, and coordination stereochemistry. researchgate.netnih.gov

For this compound, theoretical calculations would likely investigate its potential as a bidentate or even a tridentate ligand. The most probable bidentate coordination would involve the ortho-amino nitrogen and the amide carbonyl oxygen. However, the hydroxyethyl (B10761427) group introduces the possibility of coordination through the hydroxyl oxygen, potentially leading to different isomeric structures or even bridging behavior in polynuclear complexes.

DFT studies on similar systems help to rank the stability of different possible geometries and confirm the most energetically favorable coordination mode. nih.govnih.gov These computational models complement experimental data from X-ray crystallography and spectroscopy, providing a complete picture of the complex's structure and electronic properties. researchgate.net

Supramolecular Architectures

Role in Directed Assembly and Self-Organization

The functional groups of this compound make it an excellent candidate for building supramolecular architectures through directed assembly. rsc.org The process of self-organization is governed by non-covalent interactions, with hydrogen bonding playing a dominant role. mdpi.com The molecule possesses multiple hydrogen bond donors (the -NH₂ group, the amide N-H, and the hydroxyl O-H) and acceptors (the carbonyl oxygen, the amino nitrogen, and the hydroxyl oxygen). acs.org

These directional and specific interactions can guide the molecules to arrange themselves into predictable, ordered patterns, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. mdpi.comnih.gov The interplay between different possible hydrogen bonds, such as N-H···O, O-H···O, and N-H···N, dictates the final supramolecular structure. The formation of robust hydrogen-bonded synthons, which are reliable structural motifs, is key to this process of molecular self-assembly.

The table below outlines the potential hydrogen bonding capabilities of the functional groups within this compound that enable its role in directed assembly.

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Supramolecular Interactions |

| Amino (-NH₂) | Donor | Forms N-H···O or N-H···N bonds, leading to chains or layers. |

| Amide (-CONH-) | Donor (N-H), Acceptor (C=O) | Participates in classic amide-amide N-H···O=C hydrogen bonds, forming tapes or sheets. |

| Hydroxyl (-OH) | Donor & Acceptor | Can form O-H···O or O-H···N bonds, linking molecules into extended networks. |

| Aromatic Ring | π-system | Can engage in π-π stacking interactions, further stabilizing the assembly. |

This capacity for forming multiple, cooperative hydrogen bonds allows this compound to be a versatile building block in the field of crystal engineering and supramolecular chemistry, enabling the design of materials with specific structural and functional properties. rsc.org

Bio Organic and Enzymatic Research with 2 Amino N 2 Hydroxyethyl Benzamide Non Clinical Focus

Enzyme Interaction Studies (In vitro, non-clinical)

The benzamide (B126) derivative, 2-Amino-N-(2-hydroxyethyl)benzamide, has garnered interest in medicinal chemistry due to its versatile biological activities. ontosight.ai Its chemical structure, featuring an amino group on the benzoyl ring and a hydroxyethyl (B10761427) substituent on the amide nitrogen, allows for diverse interactions with biological molecules. ontosight.ai

Mechanisms of Enzyme Inhibition (e.g., Active Site and Allosteric Binding)

Derivatives of this compound have been shown to act as enzyme inhibitors. The primary mechanism often involves the benzamide functionality acting as a zinc-binding group, which is a common feature in inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). researchgate.net This interaction typically occurs within the active site of the enzyme, where the benzamide moiety chelates the zinc ion, disrupting the enzyme's catalytic activity. researchgate.net

Structural analyses of related benzamide inhibitors bound to HDAC2 have revealed specific interactions within the binding pocket. researchgate.net For instance, the aniline (B41778) amine of the benzamide can form hydrogen bonds with key residues such as His-145 and His-146, in addition to chelating the zinc ion. researchgate.net These interactions are crucial for the inhibitory potency of the compound. While active site binding is a well-documented mechanism, the potential for allosteric binding, where the compound binds to a site other than the active site to modulate enzyme activity, remains an area of ongoing investigation for this specific compound.

Modulation of Key Biochemical Pathways

By inhibiting specific enzymes, this compound and its analogs can modulate key biochemical pathways. For example, as HDAC inhibitors, they can influence cellular signaling pathways that are critical for gene expression and cellular metabolism. HDACs are responsible for removing acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. researchgate.net By inhibiting HDACs, these compounds can lead to histone hyperacetylation, a state associated with transcriptional activation.

Furthermore, some benzamide derivatives have been found to impact the phosphorylation states of key signaling proteins, which can have widespread effects on cellular processes. The modulation of such fundamental pathways underscores the potential of these compounds to influence various cellular functions and disease states.

Interaction with Specific Molecular Targets (Enzymes, Receptors)

Research has identified several specific molecular targets for benzamide derivatives, including enzymes and receptors. Histone deacetylases (HDACs) are a primary class of enzyme targets. nih.gov Specifically, derivatives have shown inhibitory activity against Class I HDACs, which include HDAC1, HDAC2, and HDAC3. frontiersin.orgnih.gov

Beyond enzymes, G protein-coupled receptors (GPCRs) have also been identified as potential targets. For instance, a benzamide derivative was identified as a potent, G protein-biased agonist for GPR52, a receptor primarily expressed in the brain. nih.gov This interaction highlights the potential for this class of compounds to modulate neuronal signaling pathways. nih.gov

Table 1: Investigated Molecular Targets of this compound and its Analogs

| Target Class | Specific Target | Type of Interaction | Reference |

| Enzyme | Histone Deacetylase (HDAC) | Inhibition | nih.gov |

| Enzyme | HDAC1 | Inhibition | frontiersin.orgnih.gov |

| Enzyme | HDAC2 | Inhibition | frontiersin.orgnih.gov |

| Enzyme | HDAC3 | Inhibition | frontiersin.org |

| Receptor | G Protein-Coupled Receptor 52 (GPR52) | Agonism | nih.gov |

Investigation of Effects on Cellular Stress Pathways (e.g., Endoplasmic Reticulum Stress in Beta-cells)

A significant area of research for benzamide derivatives has been their effect on cellular stress pathways, particularly endoplasmic reticulum (ER) stress in pancreatic β-cells. nih.govnih.govnih.gov ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER, is a key factor in β-cell dysfunction and death in both type 1 and type 2 diabetes. nih.govmdpi.com

Studies have shown that certain benzamide derivatives can protect β-cells from ER stress-induced death. nih.govnih.govnih.gov These compounds have been found to alleviate ER stress by suppressing the activation of all three branches of the unfolded protein response (UPR), a signaling cascade triggered by ER stress. nih.govnih.gov The UPR is mediated by three ER-resident proteins: IRE1α (inositol-requiring protein 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). nih.govnih.gov In a state of chronic ER stress, these pathways can trigger apoptosis. Benzamide derivatives have been shown to mitigate this response, thereby promoting β-cell survival. nih.gov

For example, a specific N-(2-(Benzylamino)-2-oxoethyl)benzamide analog, WO5m, demonstrated potent β-cell protective activity against ER stress with an EC50 of 0.1 ± 0.01 μM. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition Studies (e.g., HDAC6, HDAC1, LSD1)

As previously mentioned, this compound derivatives are recognized as HDAC inhibitors. nih.gov Research has focused on their selectivity towards different HDAC isoforms. While many benzamides target Class I HDACs (HDAC1, 2, and 3), some studies have investigated their activity against other isoforms. researchgate.netfrontiersin.orgnih.gov

For instance, a novel N-(2-aminophenyl)-benzamide derivative demonstrated selectivity for Class I HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org Some research has also explored dual inhibitors that target both HDACs and other epigenetic modifiers. For example, a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and HDAC6, JBI-097, has been developed, though it is structurally distinct from this compound. nih.gov This highlights the broader interest in targeting multiple epigenetic pathways simultaneously.

Table 2: HDAC Inhibition Profile of a Representative Benzamide Derivative

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 95.2 | frontiersin.org |

| HDAC2 | 260.7 | frontiersin.org |

| HDAC3 | 255.7 | frontiersin.org |

DNA Methyltransferase (DNMT) Inhibition Studies (e.g., DNMT3A)

While the primary focus of research on this compound and its close analogs has been on HDAC inhibition, the broader field of epigenetic modulation includes the study of DNA methyltransferases (DNMTs). DNMTs are enzymes that catalyze the methylation of DNA, another key epigenetic modification that can regulate gene expression.

Currently, there is limited direct evidence in the provided search results linking this compound specifically to the inhibition of DNMTs like DNMT3A. However, it is noteworthy that non-histone proteins, including DNMT1, can be substrates for enzymes like LSD1, which are sometimes co-targeted with HDACs. nih.gov Furthermore, research into DNMT3A has revealed that some mutations lead to protein instability, which can be partially reversed by proteasome inhibitors. nih.gov This suggests that pathways regulating protein stability could be a therapeutic target, a mechanism that could potentially be influenced by compounds that modulate cellular stress pathways, a known activity of some benzamide derivatives.

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition Studies

While direct enzymatic inhibition studies of this compound against Dipeptidyl Peptidase-IV (DPP-IV) are not prominent in the reviewed scientific literature, the broader class of benzamide and β-amino amide derivatives has been extensively investigated for this purpose. DPP-IV inhibitors are a significant class of therapeutic agents, and research has focused on various molecular scaffolds that can effectively bind to the enzyme's active site.

Several series of β-amino amide derivatives containing a piperazine (B1678402) moiety have been synthesized and evaluated as DPP-4 inhibitors. nih.gov These studies explore how different substituents on the amide scaffold influence binding and inhibitory activity. The general structure of these inhibitors often mimics the substrate of DPP-4, typically involving a group that interacts with the S1 pocket of the enzyme. nih.gov The development of these inhibitors frequently involves creating various scaffolds, including those based on pyrazolopyrimidines, triazoles, and quinazolines, to optimize interaction with DPP-4. nih.gov The potential for a compound like this compound to exhibit DPP-IV inhibitory activity would depend on how its specific combination of functional groups aligns with the binding site requirements of the enzyme, a subject that warrants future investigation.

Biocatalysis and Enzymatic Transformations

The enzymatic derivatization of molecules using laccase has been explored with close structural analogs of this compound. Specifically, research has utilized 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide , a hydroquinone (B1673460) derivative, as a substrate for laccase-catalyzed reactions. nih.gov Laccases are multi-copper oxidases that use molecular oxygen to oxidize various phenolic and anilinic substrates, making them valuable tools in green chemistry for synthesizing biologically active compounds.